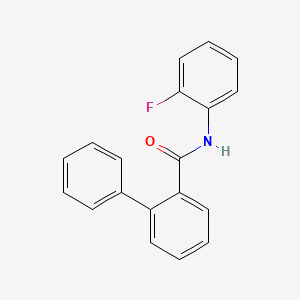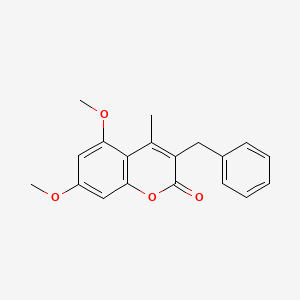
3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one, also known as DMCM, is a synthetic compound that belongs to the class of coumarin derivatives. DMCM has been widely studied for its pharmacological properties, particularly its anxiolytic and sedative effects.
Wirkmechanismus
3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, 3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one increases the inhibitory tone in the brain, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects
3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase slow-wave sleep and decrease REM sleep in rats. 3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one has been found to have a low toxicity profile and does not produce significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one is a useful tool in research to study the GABAergic system and its role in anxiety and sleep. However, 3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one has limited solubility in water, which can make it difficult to administer in certain experimental conditions. 3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one is also a synthetic compound, which may limit its relevance to natural compounds found in the body.
Zukünftige Richtungen
There are several future directions for the study of 3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one. One potential area of research is the development of more selective GABA-A receptor modulators that can target specific subtypes of the receptor. Another area of interest is the study of 3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one in combination with other compounds, such as antidepressants or antipsychotics, to determine if it can enhance their therapeutic effects. Finally, there is a need for more research on the long-term effects of 3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one use and its potential for addiction or abuse.
Synthesemethoden
3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process that involves the condensation of 2-hydroxyacetophenone with benzaldehyde, followed by alkylation with methyl iodide and demethylation with boron tribromide. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one has been extensively studied for its anxiolytic and sedative effects. It has been shown to be effective in reducing anxiety and inducing sleep in animal models. 3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one has also been used as a tool in research to study the GABAergic system, which is involved in the regulation of anxiety and sleep.
Eigenschaften
IUPAC Name |
3-benzyl-5,7-dimethoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12-15(9-13-7-5-4-6-8-13)19(20)23-17-11-14(21-2)10-16(22-3)18(12)17/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBLYRIORZDYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5770852.png)
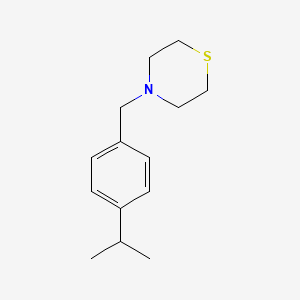
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5770872.png)
![4-methoxybenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5770879.png)
![1-[2-amino-2-(hydroxyimino)ethyl]-3-hexadecyl-1H-imidazol-3-ium chloride](/img/structure/B5770888.png)
![4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5770893.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5770915.png)
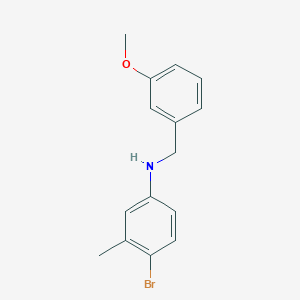
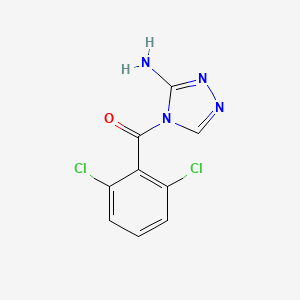
![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5770932.png)

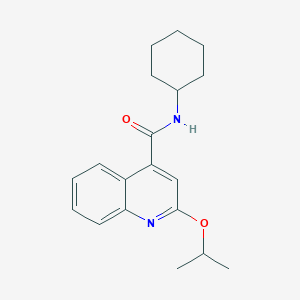
![3-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770948.png)
